2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Overview
Description
KU-60019 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM kinase is a member of the phosphatidylinositol-3-kinase-related kinase family, which plays a critical role in regulating cell cycle checkpoints and DNA repair. KU-60019 has been shown to be highly effective in radiosensitizing human glioma cells, making it a valuable tool in cancer research and therapy .
Mechanism of Action
Target of Action
KU-60019 is a potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase . ATM is a key regulator of the DNA damage response, playing a critical role in cell cycle checkpoints and DNA repair .
Mode of Action
KU-60019 interacts with its primary target, the ATM kinase, by inhibiting its activity. The IC50 value for ATM is 6.3 nM, indicating a strong affinity for this target . This interaction blocks the phosphorylation of key ATM targets, disrupting the DNA damage response .
Biochemical Pathways
The inhibition of ATM kinase by KU-60019 affects the DNA damage response pathway. This disruption can lead to impaired DNA repair and altered cell cycle progression . Additionally, KU-60019 has been shown to compromise insulin, AKT, and ERK prosurvival signaling .
Result of Action
The inhibition of ATM kinase by KU-60019 has several cellular effects. It has been shown to radiosensitize glioma cells, making them more susceptible to radiation therapy . Additionally, KU-60019 inhibits the migration and invasion of glioma cells . In breast cancer, KU-60019 has been shown to suppress cell proliferation and enhance the efficacy of doxorubicin-induced DNA damage .
Action Environment
The action of KU-60019 can be influenced by various environmental factors. For instance, the effectiveness of KU-60019 as a radiosensitizer suggests that its action can be enhanced in the presence of radiation . Additionally, the cellular environment, including the presence of other signaling molecules and the specific genetic makeup of the cells (such as mutations in the ATM gene), can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
KU-60019 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically starts with the preparation of a thioxanthene derivative, which is then subjected to further chemical modifications to introduce the morpholine and pyran moieties. The final product is obtained through purification and crystallization steps .
Industrial Production Methods
Industrial production of KU-60019 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is then purified using techniques like recrystallization and chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
KU-60019 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the morpholine and pyran rings. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
KU-60019 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the inhibition of ATM kinase and its effects on DNA repair mechanisms.
Biology: Employed in research on cell cycle regulation and the cellular response to DNA damage.
Medicine: Investigated for its potential as a radiosensitizer in cancer therapy, particularly for glioma treatment. .
Industry: Utilized in the development of new therapeutic agents targeting ATM kinase and related pathways.
Comparison with Similar Compounds
KU-60019 is compared with other ATM kinase inhibitors, such as KU-55933, KU-59403, and CP-466722. While all these compounds target ATM kinase, KU-60019 is distinguished by its higher potency and selectivity. It has an IC50 value of 6.3 nanomolar, which is significantly lower than that of KU-55933, making it a more effective inhibitor. Additionally, KU-60019 has shown greater selectivity over other kinases, such as DNA-dependent protein kinase and ATR kinase, further highlighting its uniqueness .
List of Similar Compounds
- KU-55933
- KU-59403
- CP-466722
- AZ31
- AZ32
- AZD0156
- AZD1390
Properties
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCELLOWTHJGVIC-BGYRXZFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580453 | |
Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925701-49-1 | |
Record name | KU-60019 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KU-60019 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of KU-60019?
A1: KU-60019 is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. [, , , , , , ] It exerts its effects by binding to the ATM kinase domain, thereby preventing its activation and downstream signaling. This inhibition disrupts the DNA damage response (DDR), a crucial cellular pathway for repairing DNA double-strand breaks (DSBs). [, , , , , , , ] You can find more information about ATM kinase inhibitors on .
Q2: What are the downstream consequences of ATM kinase inhibition by KU-60019?
A2: KU-60019's inhibition of ATM kinase leads to a cascade of downstream effects, including:
- Impaired DNA Damage Response (DDR): KU-60019 effectively blocks the phosphorylation of key ATM targets like p53, H2AX, KAP1, and CHK2, ultimately hindering DNA repair processes. [, , , , , ]
- Reduced Pro-Survival Signaling: KU-60019 has been shown to decrease the phosphorylation of AKT, a key protein involved in cell survival and proliferation. [, , ] This effect appears to be mediated through ATM's regulation of a phosphatase acting on AKT. []
- Inhibition of Cell Migration and Invasion: Studies have shown that KU-60019 reduces the migratory and invasive capabilities of glioma cells in vitro, suggesting ATM's involvement in these processes, potentially through its influence on AKT. []
Q3: How effective is KU-60019 at radiosensitizing cancer cells?
A3: KU-60019 exhibits potent radiosensitizing effects on various cancer cells, especially those deficient in DNA repair mechanisms or with specific genetic backgrounds. [, , , , , , ] Studies have demonstrated that:
- Glioblastoma: KU-60019 effectively radiosensitizes human glioblastoma cells, particularly those with mutant p53. [, , , , ] In vivo studies using orthotopic xenograft models showed a significant increase in survival rates in mice treated with a combination of KU-60019 and radiation compared to controls. []
- Prostate Cancer: ATM inhibition by KU-60019 has shown promising results in enhancing the effects of ionizing radiation in PTEN-deficient prostate tumor cells. [, ] This synergistic effect was observed both in vitro and in vivo, highlighting the potential of targeting ATM in cancers with PTEN mutations. [, ]
Q4: Does KU-60019 interact with other cancer therapies?
A4: KU-60019 has shown promising interactions with other cancer therapies:
- Temozolomide (TMZ): While TMZ alone failed to radiosensitize certain glioblastoma cells, combining KU-60019 with TMZ and radiation resulted in slightly increased cell death. [] Furthermore, KU-60019, with or without TMZ, reduced glioma cell growth without significantly affecting human embryonic stem cell-derived astrocytes. []
- PARP Inhibitors: Studies suggest a synergistic effect between ATM and PARP1 inhibition. [] Loss of ATM function, either through genetic deficiency or KU-60019 treatment, leads to spontaneous DNA damage and increased PARylation. [] Simultaneous inhibition of PARP1 further exacerbates DNA damage, triggering the G2/M checkpoint and ultimately leading to cell death. []
Q5: Are there any biomarkers that could predict the efficacy of KU-60019 treatment?
A5: Research suggests that tumor expression levels of certain genes could potentially predict the response to KU-60019 treatment:
- TP53: Glioma-initiating cells (GICs) with low TP53 expression exhibited increased sensitivity to KU-60019 and radiation. [] This finding indicates that TP53 levels could serve as a potential biomarker for predicting the efficacy of KU-60019-mediated radiosensitization.
- PI3K: Conversely, high expression of phosphatidylinositol 3-kinase (PI3K) in GICs was associated with increased sensitivity to KU-60019 and radiation. [] This suggests that PI3K expression could also be a potential biomarker for predicting treatment response.
Q6: Is KU-60019 associated with any toxicities?
A6: Preclinical studies have shown no significant toxicity associated with KU-60019 treatment:
- Genotoxicity: No increased clastogenicity or point mutations were observed in cells treated with KU-60019 and radiation compared to radiation alone. []
- In Vivo Toxicity: Prolonged infusion of KU-60019 into the brains of mice at millimolar concentrations did not result in significant histological changes in the brain or other organs. []
Q7: Are there any alternative approaches or compounds with similar mechanisms of action?
A7: While KU-60019 is a potent and selective ATM inhibitor, research is ongoing to identify alternative strategies for modulating ATM activity and the DDR. These include:
- Other ATM Inhibitors: Several other ATM inhibitors, such as AZD0156 and KU-55933, have been developed and are being investigated for their therapeutic potential. [, , , ]
- Targeting ATM Downstream Effectors: Inhibiting downstream targets of ATM, such as CHK1/2 or WEE1, could also provide therapeutic benefits, especially in combination with DNA-damaging agents. []
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